![molecular formula C7H12ClN3O2 B1430460 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride CAS No. 1461707-71-0](/img/structure/B1430460.png)
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Overview
Description
“4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1461707-71-0 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 4-(1,2,4-oxadiazol-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride . It is stored at room temperature and is available in powder form .
Scientific Research Applications
Agricultural Pesticides
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides, which are crucial in addressing the serious threats posed by plant diseases to food security .
Antifungal Agents
Compounds with 1,2,4-oxadiazole structures have shown moderate anti-fungal activity against Rhizoctonia solani . This fungus causes sheath blight in rice, a disease that poses a significant threat to global agriculture .
Nematocidal Agents
These compounds have also demonstrated moderate nematocidal activity against Meloidogyne incognita . Nematodes infect over 3000 plant species worldwide, causing significant economic losses .
Antibacterial Agents
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice . These diseases can result in a loss of up to 80% of the crop and cause severe economic damage .
Anticancer Agents
The 1,2,4-oxadiazole ring structure is also being explored in the development of anticancer drugs . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate the anticancer potential of these compounds .
Anti-infective Agents
1,2,4-Oxadiazole derivatives have been studied for their potential use as anti-infective agents . For example, they have been evaluated for their cytotoxicity and anti-trypanosomal activity against Trypanosoma cruzi cysteine protease cruzain .
These are just a few of the many potential applications of 1,2,4-oxadiazole derivatives. It’s worth noting that the interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years , indicating the potential for further development and discovery in this field.
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives can interact with various enzymes such as thymidylate-synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
Oxadiazole derivatives have been reported to inhibit several enzymes and pathways, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride may affect various biochemical pathways. Oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Result of Action
Oxadiazole derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNDRCTYFBNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NOC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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